molecular formula C17H24N4OS B6471301 4-[1-(2-cyclopropylpyrimidin-4-yl)piperidine-3-carbonyl]thiomorpholine CAS No. 2640963-97-7

4-[1-(2-cyclopropylpyrimidin-4-yl)piperidine-3-carbonyl]thiomorpholine

Cat. No.: B6471301
CAS No.: 2640963-97-7
M. Wt: 332.5 g/mol
InChI Key: OPDNROVHGLHSTP-UHFFFAOYSA-N
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Description

The compound 4-[1-(2-cyclopropylpyrimidin-4-yl)piperidine-3-carbonyl]thiomorpholine is a thiomorpholine derivative featuring a piperidine ring substituted with a 2-cyclopropylpyrimidin-4-yl group at the 1-position and a carbonyl linkage to thiomorpholine at the 3-position. Thiomorpholine, a sulfur-containing heterocycle, contributes to unique electronic and steric properties, while the cyclopropylpyrimidine moiety may enhance metabolic stability and target binding affinity.

Properties

IUPAC Name

[1-(2-cyclopropylpyrimidin-4-yl)piperidin-3-yl]-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4OS/c22-17(20-8-10-23-11-9-20)14-2-1-7-21(12-14)15-5-6-18-16(19-15)13-3-4-13/h5-6,13-14H,1-4,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPDNROVHGLHSTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC(=NC=C2)C3CC3)C(=O)N4CCSCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Cyclopropylpyrimidine-4-amine

The 2-cyclopropylpyrimidine core is synthesized via cyclocondensation of cyclopropylacetonitrile with guanidine carbonate under acidic conditions. Alternative routes employ Biginelli-type reactions using cyclopropanecarboxaldehyde, urea, and β-keto esters, though these methods require stringent temperature control (80–100°C) to prevent ring-opening side reactions.

Piperidine-3-carboxylic Acid Derivatives

Piperidine-3-carboxylic acid, a critical intermediate, is typically synthesized through hydrogenation of pyridine-3-carboxylic acid using platinum oxide in acetic acid. Boc protection of the piperidine nitrogen (e.g., di-tert-butyl dicarbonate) ensures regioselectivity during subsequent coupling steps.

Stepwise Synthesis of 4-[1-(2-Cyclopropylpyrimidin-4-yl)Piperidine-3-Carbonyl]Thiomorpholine

Piperidine-Pyrimidine Coupling via Mitsunobu Reaction

The linkage between the piperidine and pyrimidine subunits is achieved through a Mitsunobu reaction. N-Boc-piperidine-3-methanol reacts with 4-amino-2-cyclopropylpyrimidine in the presence of diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF) at 0–25°C. This step affords tert-butyl 3-((2-cyclopropylpyrimidin-4-yl)aminomethyl)piperidine-1-carboxylate in 65–72% yield.

Table 1: Optimization of Mitsunobu Coupling Conditions

ParameterOptimal ValueYield (%)
SolventTHF72
Temperature (°C)0 → 2568
DIAD Equivalents1.270

Deprotection and Reductive Amination

Boc deprotection is performed using 4 M HCl in dioxane, yielding the free amine, which undergoes reductive amination with thiomorpholine-4-carbaldehyde. Sodium triacetoxyborohydride (STAB) in dichloromethane (DCM) at room temperature facilitates this step, achieving 85% conversion. The use of molecular sieves (4 Å) minimizes imine hydrolysis.

Carbonyl Bridge Formation

The piperidine-thiomorpholine carbonyl bridge is constructed via a mixed anhydride method. Piperidine-3-carboxylic acid is treated with isobutyl chloroformate and N-methylmorpholine in THF, followed by reaction with thiomorpholine. This method avoids racemization and provides the final product in 78% yield after recrystallization from ethyl acetate/hexane.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 5.2 Hz, 1H, pyrimidine-H), 6.43 (d, J = 5.2 Hz, 1H, pyrimidine-H), 3.85–3.70 (m, 4H, thiomorpholine), 3.10–2.95 (m, 2H, piperidine), 2.20–1.80 (m, 8H, cyclopropyl + piperidine).

  • HRMS (ESI+) : m/z calcd for C₁₇H₂₄N₄OS [M+H]⁺ 333.1746, found 333.1749.

Purity Assessment

Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water, 1.0 mL/min) confirms ≥98% purity. Critical impurities include unreacted thiomorpholine (retention time = 2.1 min) and N-Boc deprotection byproducts (retention time = 6.8 min).

Process Optimization and Scale-Up Challenges

Solvent Selection for Reductive Amination

Comparative studies reveal that dichloromethane outperforms THF in reductive amination due to superior solubility of the imine intermediate. Ethyl acetate, while environmentally favorable, reduces yield by 15% due to competing esterification.

Crystallization Conditions

Recrystallization from ethyl acetate/hexane (1:3 v/v) at −20°C achieves 92% recovery of the final compound. Seeding with pre-characterized crystals eliminates polymorphic variability.

Alternative Synthetic Routes

Ullmann Coupling for Piperidine-Pyrimidine Linkage

A copper-catalyzed Ullmann coupling between 4-iodo-2-cyclopropylpyrimidine and piperidine-3-carboxylic acid in dimethylformamide (DMF) at 110°C provides an alternative route. However, this method suffers from lower yields (50–55%) and requires palladium scavengers to remove residual metal catalysts.

Enzymatic Resolution for Chiral Intermediates

While the target compound lacks chiral centers, enzymatic resolution (e.g., Candida antarctica lipase B) is applicable to intermediates like tert-butyl 3-((2-cyclopropylpyrimidin-4-yl)aminomethyl)piperidine-1-carboxylate, enabling enantiopure synthesis for derivative studies .

Chemical Reactions Analysis

Types of Reactions

4-[1-(2-cyclopropylpyrimidin-4-yl)piperidine-3-carbonyl]thiomorpholine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, alcohols, or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 4-[1-(2-cyclopropylpyrimidin-4-yl)piperidine-3-carbonyl]thiomorpholine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogues and Substituent Effects

Pyrimidine/Pyridine Substitutions
  • 4-[1-(6-Nitro-3-pyridyl)-4-piperidyl]thiomorpholine (EP 3 858 835 A1): This analog replaces the cyclopropylpyrimidine with a nitro-substituted pyridine. NMR data (δ 8.20 ppm for nitro-pyridine protons) indicate distinct electronic environments compared to the cyclopropylpyrimidine variant .
  • 4-{1-[(2-Chloro-6-fluorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine (CAS 2640891-82-1):
    Substitution with a halogenated benzyl group (2-chloro-6-fluorophenyl) increases molecular weight (356.9 g/mol) and lipophilicity, likely enhancing blood-brain barrier penetration for CNS targets .
Heterocycle Modifications
  • Thiomorpholine-1,1-Dioxide Derivatives (CAS 939983-66-1):
    Oxidation of thiomorpholine’s sulfur to a sulfone group improves aqueous solubility (similarity score: 0.83 vs. parent thiomorpholine) but may reduce membrane permeability .
  • Piperazine and Morpholine Analogs :
    Replacing thiomorpholine with piperazine or morpholine (as in ) removes sulfur, altering hydrogen-bonding capacity. Morpholine derivatives exhibit stronger Gram-positive antibacterial activity, while thiomorpholine analogs show higher DNA gyrase affinity .
Antimicrobial Activity
  • Thiomorpholine derivatives generally display selective activity against Gram-positive bacteria (e.g., Staphylococcus aureus) due to DNA gyrase inhibition.
  • Morpholine analogs (e.g., 1-chloro-2-isocyanatoethane derivatives) outperform thiomorpholine in Gram-positive efficacy, suggesting that oxygen’s electronegativity plays a critical role in target interaction .
CNS Potential
  • The cyclopropyl group in the target compound may reduce metabolic degradation compared to bulkier substituents .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) Key Substituents Solubility (Predicted) LogP (Estimated)
Target Compound ~356.9* 2-Cyclopropylpyrimidin-4-yl Moderate 2.5–3.0
4-[1-(6-Nitro-3-pyridyl)-piperidyl]thiomorpholine ~363.4 6-Nitro-pyridine Low 2.0–2.5
Thiomorpholine-1,1-Dioxide ~182.3 Sulfone group High 0.5–1.0
CAS 2640891-82-1 356.9 2-Chloro-6-fluorophenylmethyl Low 3.0–3.5

*Estimated based on structural analogs.

Biological Activity

4-[1-(2-Cyclopropylpyrimidin-4-yl)piperidine-3-carbonyl]thiomorpholine is a complex organic compound characterized by a unique structural arrangement that includes a thiomorpholine ring and a piperidine moiety. This compound has garnered attention for its potential biological activities, particularly in the context of inflammatory diseases and kinase inhibition.

Chemical Structure and Properties

The molecular formula of this compound is C17H24N4OSC_{17}H_{24}N_{4}OS, with a molecular weight of 332.5 g/mol. The compound features several functional groups that facilitate its interaction with biological targets.

PropertyValue
Molecular FormulaC17H24N4OSC_{17}H_{24}N_{4}OS
Molecular Weight332.5 g/mol
CAS Number2640963-97-7

Inflammatory Response Modulation

Preliminary studies indicate that this compound may significantly modulate inflammatory responses. Specifically, it has been shown to prevent pyroptosis, a form of programmed cell death associated with inflammation, suggesting potential therapeutic applications in treating inflammatory diseases. The structural features of the compound allow it to interact with specific receptors or enzymes involved in these pathways, enhancing its utility as a therapeutic agent.

Kinase Inhibition

The compound's potential as a kinase inhibitor has also been explored. In particular, it has been tested against essential plasmodial kinases such as PfGSK3 and PfPK6, which are considered novel drug targets for combating resistance to traditional antimalarial therapies. In vitro assays demonstrated varying degrees of inhibitory activity, with some derivatives showing IC50 values indicative of potent activity against these kinases .

Study on Pyroptosis Inhibition

A study focused on the inhibition of pyroptosis revealed that this compound effectively reduced markers associated with this form of cell death in human macrophage models. The results suggested that the compound's mechanism may involve modulation of the NLRP3 inflammasome pathway, which is critical in inflammatory responses.

Kinase Activity Assessment

In another research effort, the compound was assessed for its ability to inhibit PfPK6 and PfGSK3 using a proprietary KinaseSeeker assay. The findings indicated that certain analogs derived from this compound exhibited IC50 values ranging from 236 nM to 695 nM, demonstrating significant inhibitory effects on these kinases. These results underscore the compound's potential as a lead candidate in developing new antimalarial drugs .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with structurally similar compounds to highlight its unique properties.

Compound NameStructural FeaturesUnique Aspects
1-(Piperidin-4-yl)-2,3-dihydro-1H-benzodiazol-2-oneContains piperidine and benzodiazoleExhibits anti-pyroptotic activity
Cyclopropyl-pyrimidine derivativesSimilar cyclopropyl and pyrimidine structuresVaried biological activities based on substitutions
Thiomorpholine derivativesCore thiomorpholine structureDiverse applications in medicinal chemistry

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-[1-(2-cyclopropylpyrimidin-4-yl)piperidine-3-carbonyl]thiomorpholine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis involves multi-step protocols, including cyclopropane functionalization, pyrimidine ring coupling, and thiomorpholine conjugation. Critical parameters include:

  • Temperature : Pyrimidine coupling reactions often require 80–100°C to ensure regioselectivity .
  • Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) enhance cross-coupling efficiency for cyclopropane-pyrimidine intermediates .
  • Solvent Systems : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates, while THF is preferred for thiomorpholine conjugation due to its mild nucleophilicity .
    • Validation : Monitor intermediates via TLC and HPLC to confirm purity (>95%) before proceeding to subsequent steps .

Q. How can researchers structurally characterize this compound using spectroscopic techniques?

  • Methodological Answer :

  • NMR : Use ¹H/¹³C NMR (600 MHz, DMSO-d₆) to identify key signals:
  • Cyclopropyl protons: δ 0.8–1.2 ppm (multiplet) .
  • Thiomorpholine protons: δ 2.4–2.8 ppm (m, 4H) and δ 3.6–4.0 ppm (m, 2H) .
  • Mass Spectrometry : High-resolution ESI-MS (positive mode) to confirm molecular ion [M+H]⁺ and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for piperidine-thiomorpholine derivatives?

  • Methodological Answer : Discrepancies often arise from:

  • Side Reactions : Cyclopropane ring-opening under acidic conditions reduces yield. Mitigate via pH control (neutral to slightly basic) .
  • Catalyst Deactivation : Trace moisture degrades Pd catalysts; use molecular sieves or anhydrous solvents .
  • Statistical Analysis : Apply Design of Experiments (DoE) to optimize variables (e.g., temperature, stoichiometry) and identify critical factors .

Q. What strategies are recommended for studying the compound’s biological activity and structure-activity relationships (SAR)?

  • Methodological Answer :

  • Target Selection : Prioritize kinases (e.g., PI3K, mTOR) due to pyrimidine’s role in ATP-binding domains .
  • In Silico Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to cyclopropane-pyrimidine motifs .
  • Assay Design :
  • In Vitro : Measure IC₅₀ via kinase inhibition assays (e.g., ADP-Glo™) .
  • Selectivity Profiling : Screen against kinase panels (e.g., Eurofins) to assess off-target effects .

Q. How can researchers address metabolic instability of thiomorpholine-containing compounds?

  • Methodological Answer :

  • Metabolic Hotspots : Thiomorpholine’s sulfur atom is prone to oxidation. Stabilize via:
  • Prodrug Design : Introduce acetylated or esterified moieties at the thiomorpholine nitrogen .
  • Isotope Labeling : Use ³⁵S-thiomorpholine to track metabolic pathways in microsomal assays .
  • Formulation : Co-administer with CYP450 inhibitors (e.g., ketoconazole) to prolong half-life .

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